Ascorbyl tetra-2-hexyldecanoate
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Overview
Description
This compound is created by esterifying ascorbic acid with isopalmitic acid, resulting in a molecule that is both hydrophobic and lipid-soluble . This unique property allows it to penetrate the skin more effectively than water-soluble forms of vitamin C, making it a popular ingredient in skincare products due to its stability and enhanced delivery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vitamin C tetraisopalmitate involves the esterification of ascorbic acid with isopalmitic acid. One common method includes mixing vitamin C with an alkali solution and cyclohexane, followed by an ice bath treatment. 2-hexyldecanoyl chloride is then added dropwise, and the mixture is allowed to react under heat preservation conditions . The reaction solution is then purified using various techniques, including the addition of calcium carbonate and activated carbon .
Industrial Production Methods: In industrial settings, vitamin C tetraisopalmitate is often produced using similar esterification processes but on a larger scale. The stability of the compound at high temperatures and its good solubility in oils make it suitable for large-scale production . Microencapsulation techniques are also employed to enhance the stability and delivery of the compound in various formulations .
Chemical Reactions Analysis
Types of Reactions: Ascorbyl tetra-2-hexyldecanoate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Its antioxidant properties are particularly notable, as it helps prevent cellular aging by inhibiting the cross-linking of collagen, oxidation of proteins, and lipid peroxidation .
Common Reagents and Conditions: Common reagents used in reactions involving vitamin C tetraisopalmitate include oxidizing agents like hydrogen peroxide and tert-butyl hydroperoxide. These reactions typically occur under physiological conditions, allowing the compound to release free vitamin C in the skin .
Major Products Formed: The major products formed from these reactions include free ascorbic acid, which exerts various physiological functions such as collagen synthesis and protection against oxidative stress .
Scientific Research Applications
Ascorbyl tetra-2-hexyldecanoate has a wide range of scientific research applications. In chemistry, it is studied for its stability and effectiveness as an antioxidant. In biology and medicine, it is used in skincare products to reduce the appearance of fine lines, wrinkles, and dark spots . Its ability to penetrate the skin’s lipid barrier makes it effective in delivering its benefits to the deeper layers of the skin . Additionally, it is used in various formulations to enhance skin brightening and collagen-boosting effects .
Mechanism of Action
The mechanism of action of vitamin C tetraisopalmitate involves its conversion to free ascorbic acid in the skin. This conversion allows it to exert its antioxidant effects, inhibiting the cross-linking of collagen, oxidation of proteins, and lipid peroxidation . It also works synergistically with other antioxidants like vitamin E to enhance skin absorption and stability . The compound’s ability to inhibit tyrosinase and melanogenesis activity contributes to its skin-brightening effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to vitamin C tetraisopalmitate include other vitamin C derivatives such as ascorbyl palmitate, sodium ascorbyl phosphate, and tetrahexyldecyl ascorbate . These derivatives are chemically modified versions of ascorbic acid designed to improve stability and skin absorption .
Uniqueness: What sets vitamin C tetraisopalmitate apart from other derivatives is its lipid-solubility, which allows for deeper penetration into the skin’s layers . This property, combined with its stability and effectiveness, makes it a preferred choice in premium skincare products .
Properties
IUPAC Name |
[(2S)-2-[(2R)-3,4-bis(14-methylpentadecanoyloxy)-5-oxo-2H-furan-2-yl]-2-(14-methylpentadecanoyloxy)ethyl] 14-methylpentadecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H128O10/c1-58(2)49-41-33-25-17-9-13-21-29-37-45-53-63(71)76-57-62(77-64(72)54-46-38-30-22-14-10-18-26-34-42-50-59(3)4)67-68(78-65(73)55-47-39-31-23-15-11-19-27-35-43-51-60(5)6)69(70(75)80-67)79-66(74)56-48-40-32-24-16-12-20-28-36-44-52-61(7)8/h58-62,67H,9-57H2,1-8H3/t62-,67+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPBOBUGXWYNEZ-QLMRWRAFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H128O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1129.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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